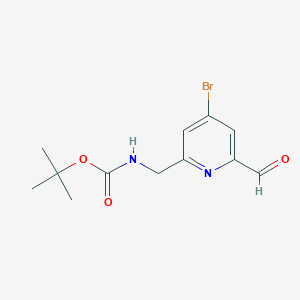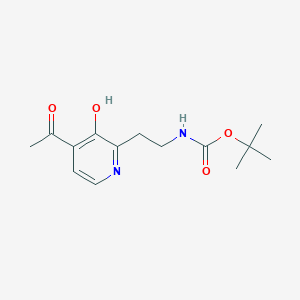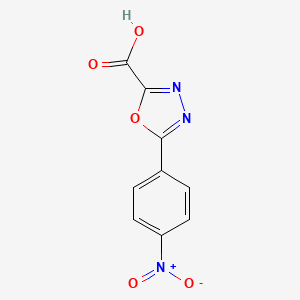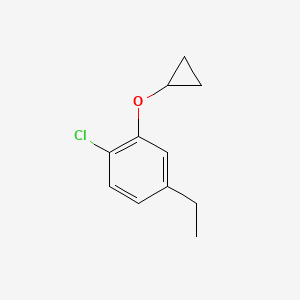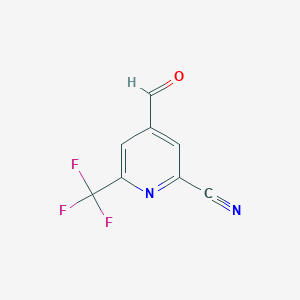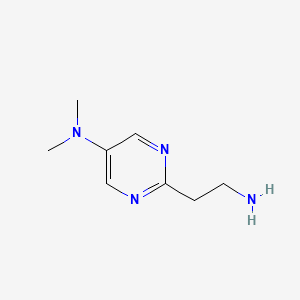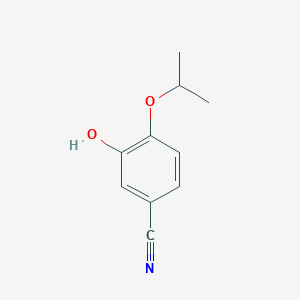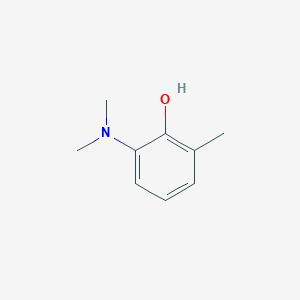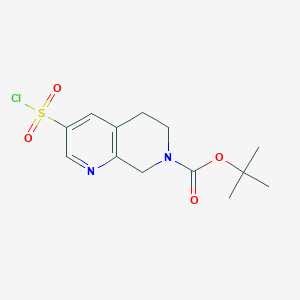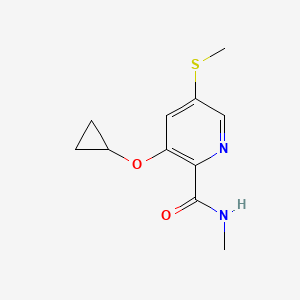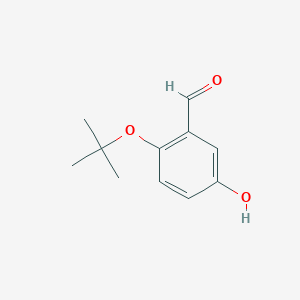
2-(Tert-butoxy)-5-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-5-hydroxybenzaldehyde is an organic compound that features a tert-butoxy group and a hydroxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-hydroxybenzaldehyde typically involves the protection of the hydroxy group followed by formylation. One common method is the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butoxy group. The hydroxy group is then protected, and the formylation is carried out using reagents such as dichloromethyl methyl ether (DCM) and a Lewis acid like titanium tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group in a controlled manner, ensuring high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 2-(Tert-butoxy)-5-hydroxybenzoic acid.
Reduction: 2-(Tert-butoxy)-5-hydroxybenzyl alcohol.
Substitution: 2-(Tert-butoxy)-5-chlorobenzaldehyde.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-5-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tert-butoxy)-4-hydroxybenzaldehyde
- 2-(Tert-butoxy)-3-hydroxybenzaldehyde
- 2-(Tert-butoxy)-6-hydroxybenzaldehyde
Uniqueness
2-(Tert-butoxy)-5-hydroxybenzaldehyde is unique due to the specific positioning of the tert-butoxy and hydroxy groups on the benzaldehyde ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-7,13H,1-3H3 |
Clave InChI |
LZPHLILUNDMESR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



